4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole
Description
4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole is a substituted oxazole derivative characterized by a chloromethyl group at position 4, a 2,3-dimethoxyphenyl substituent at position 2, and a methyl group at position 3. The oxazole core is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers rigidity and influences electronic properties.
Properties
IUPAC Name |
4-(chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8-10(7-14)15-13(18-8)9-5-4-6-11(16-2)12(9)17-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHAIKYUCAVBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Hydroxymethyl Oxazole
If a hydroxymethyl intermediate is accessible, chlorination provides a streamlined route:
- Starting material : 2-(2,3-Dimethoxyphenyl)-5-methyl-4-hydroxymethyl-1,3-oxazole.
- Reagents : HCl gas in 1,4-dioxane or SOCl₂ in dichloromethane.
- Conditions : 30–50°C with HCl saturation, followed by reflux (80–100°C).
- Yield : Reported chloromethylation of similar isoxazoles achieves >90% purity.
N-Oxide Reduction and Chlorination
- Step 1 : Generate the oxazole N-oxide intermediate using m-CPBA (meta-chloroperbenzoic acid).
- Step 2 : Simultaneous reduction and chlorination with POCl₃ or SOCl₂.
- Conditions : Reflux in dichloroethane (1–2 hours).
- Regioselectivity : Favors chlorination at the methyl group adjacent to the oxazole nitrogen.
Comparative Analysis of Methods
*Yields are approximate and based on analogous compounds.
Critical Considerations
- Regioselectivity : Chlorination favors the 4-position due to steric and electronic effects of the 2,3-dimethoxyphenyl group.
- Solvent Choice : 1,4-Dioxane and dichloroethane are preferred for chlorination due to stability under acidic conditions.
- Purification : Vacuum distillation or column chromatography is required to isolate the chloromethyl product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors and receptor ligands in drug discovery processes.
Biological Studies
This compound has been utilized in various biological assays to study its effects on enzyme activity and receptor binding. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. Case studies have demonstrated its efficacy in inhibiting specific enzymes involved in metabolic pathways, suggesting its potential role in therapeutic applications .
Agrochemical Development
In agrochemistry, this compound has been investigated for its potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing novel agrochemical agents that target specific pests while minimizing environmental impact.
Specialty Chemicals Production
This compound is also significant in the production of specialty chemicals and materials with unique properties. The versatility of the chloromethyl and dimethoxyphenyl groups allows for various chemical modifications that can lead to new products with desirable characteristics for industrial applications .
Polymer Chemistry
In polymer science, this compound can be used as a monomer or cross-linking agent to develop polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor or receptor ligand. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The dimethoxyphenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Aryl Substituents
The 2,3-dimethoxyphenyl group in the target compound distinguishes it from analogs with different aryl substituents:
- 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS 832076-92-3): Replaces the 2,3-dimethoxyphenyl group with a 4-chlorophenyl moiety.
- 4-(Chloromethyl)-2-phenyl-5-methyl-1,3-oxazole : Lacks substituents on the phenyl ring, offering minimal steric hindrance and electronic modulation. This simplicity may enhance synthetic accessibility but reduce selectivity in biological systems .
Table 1: Comparison of Aryl Substituent Effects
*Inferred from structurally related antimicrobial oxazoles .
Core Heterocycle Modifications
Replacing the oxazole core with isoxazole or oxadiazole alters electronic properties and bioavailability:
- The 4-fluorophenyl group offers moderate electron withdrawal .
- 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole : The 1,3,4-oxadiazole core is more electron-deficient, favoring interactions with electron-rich biological targets. The trimethoxyphenyl group mimics the steric profile of the 2,3-dimethoxyphenyl group in the target compound .
Table 2: Heterocycle Comparison
*Based on isoxazole derivatives with reported antimicrobial activity .
Chloromethyl Group Reactivity
The chloromethyl group at position 4 is a reactive site for nucleophilic substitution, enabling further functionalization:
- 2-(Chloromethyl)-5-cyclopropyl-1,3-oxazole (CAS 1225058-34-3) : Demonstrates regioselective reactivity, where the chloromethyl group undergoes substitution with amines or thiols to generate derivatives for drug discovery .
- 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9) : The oxadiazole core stabilizes the leaving group, accelerating substitution kinetics compared to oxazole analogs .
Biological Activity
4-(Chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole is a synthetic organic compound belonging to the oxazole family. Its unique structure, characterized by a chloromethyl group and a dimethoxyphenyl group, positions it as a compound of interest in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C13H14ClNO3
- Molecular Weight : 267.71 g/mol
- CAS Number : 907200-66-2
The biological activity of this compound can be attributed to its structural components:
- The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activities.
- The dimethoxyphenyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding, which may improve the compound's specificity towards biological targets.
Biological Activities
Research indicates that derivatives of oxazole compounds exhibit a variety of biological activities, including:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Data Table: Biological Activity Overview
| Activity Type | Cell Lines/Organisms | IC50 Values (µM) | References |
|---|---|---|---|
| Anticancer | MCF-7 | 15.63 | |
| A549 | 12.34 | ||
| Antimicrobial | E. coli | 10.00 | |
| S. aureus | 8.50 | ||
| Anti-inflammatory | Mouse macrophages | 20.00 |
Case Studies
-
Case Study on Anticancer Activity
In a study evaluating various oxazole derivatives, this compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. Western blot analyses indicated increased expression of pro-apoptotic factors such as p53, suggesting a mechanism involving cell cycle arrest and programmed cell death . -
Case Study on Antimicrobial Efficacy
A comparative study on the antimicrobial effects of several oxazole derivatives revealed that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The results indicated that the chloromethyl group contributes to its bactericidal properties by enhancing membrane permeability .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)-2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazole, and how can reaction conditions be refined to improve yields?
- Methodological Answer : The compound can be synthesized via cyclization of pre-functionalized precursors. For example, a modified Vilsmeier–Haack reaction (used for analogous oxazole derivatives) involves refluxing intermediates like 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with chlorinating agents in polar aprotic solvents (e.g., DMSO) . Yield optimization requires:
- Catalyst screening : Acidic conditions (e.g., glacial acetic acid) enhance cyclization efficiency .
- Solvent selection : Absolute ethanol or DMSO improves solubility of intermediates .
- Purification : Column chromatography or recrystallization (water-ethanol mixtures) isolates the product .
Typical yields range from 46–65% for similar oxazole derivatives, contingent on steric hindrance from the 2,3-dimethoxyphenyl group .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Key techniques :
- IR spectroscopy : Identify C=N (1650–1600 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Aromatic protons from the 2,3-dimethoxyphenyl group (δ 6.8–7.5 ppm), chloromethyl (–CH₂Cl) at δ 4.5–4.8 ppm .
- ¹³C NMR : Oxazole ring carbons (δ 150–160 ppm), methoxy groups (δ 55–60 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z ~265 for C₁₃H₁₄ClNO₃) and fragmentation patterns (loss of Cl or methoxy groups) confirm structure .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the steric and electronic influence of the 2,3-dimethoxyphenyl group affect regioselectivity in substitution or acylation reactions involving this oxazole?
- Methodological Answer : The 2,3-dimethoxyphenyl group introduces steric hindrance near the oxazole core, directing electrophiles (e.g., acylating agents) to less hindered sites. For example:
- Steric effects : Bulky substituents at the 2-position of the phenyl ring reduce accessibility to the oxazole’s 4-chloromethyl group, favoring reactions at the 5-methyl position .
- Electronic effects : Methoxy groups donate electron density via resonance, activating the oxazole ring for nucleophilic attacks. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
- Experimental validation : Compare reaction outcomes using smaller (e.g., acetyl) vs. bulkier (e.g., crotonyl) acylating agents under reflux vs. room temperature .
Q. What stability challenges arise during storage or under varying pH/temperature conditions, and how can degradation pathways be mitigated?
- Methodological Answer : Key stability issues :
- Hydrolysis : The chloromethyl group is prone to hydrolysis in aqueous media, forming hydroxymethyl derivatives.
- pH sensitivity : Stability decreases in alkaline conditions (pH > 8) due to nucleophilic attack by OH⁻ .
Mitigation strategies : - Storage : Anhydrous environments (desiccants) at –20°C .
- Buffered solutions : Use pH 5–6 acetate buffers for in vitro studies .
- Degradation monitoring : Track via HPLC or LC-MS for hydroxymethyl byproducts .
Q. How should researchers address contradictory analytical data (e.g., NMR vs. MS) when confirming the compound’s structure?
- Methodological Answer :
- Step 1 : Repeat experiments to rule out impurities (e.g., recrystallize or repurify).
- Step 2 : Cross-validate with alternative techniques:
- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .
- Step 3 : Computational validation (e.g., comparing experimental and simulated NMR spectra using software like ACD/Labs) .
Q. What computational methods are recommended to model this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like cytochrome P450 or kinases .
- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
- QSAR : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like logP or HOMO-LUMO gaps .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the oxazole core for enhanced bioactivity?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with halogens (F, Br) or electron-withdrawing groups (NO₂) at the 4-position .
- Biological assays : Test in vitro against target enzymes (e.g., COX-2 or bacterial FabH) using IC₅₀ determinations .
- Data analysis : Use multivariate regression to link structural features (e.g., Hammett σ values) to activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
